1-Butanamine, 2-(phenylseleno)-N-2-propenyl-
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Overview
Description
1-Butanamine, 2-(phenylseleno)-N-2-propenyl- is an organic compound that belongs to the class of amines It is characterized by the presence of a butanamine backbone with a phenylseleno group and a propenyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Butanamine, 2-(phenylseleno)-N-2-propenyl- typically involves the reaction of 1-butanamine with phenylselenyl chloride in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent oxidation of the phenylselenyl group. The product is then purified using standard techniques such as column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow synthesis techniques to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-Butanamine, 2-(phenylseleno)-N-2-propenyl- undergoes various types of chemical reactions, including:
Oxidation: The phenylseleno group can be oxidized to form selenoxides.
Reduction: The compound can be reduced to remove the phenylseleno group, yielding the corresponding amine.
Substitution: The phenylseleno group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as thiols or amines can be used under basic conditions to achieve substitution.
Major Products
Oxidation: Selenoxides and other oxidized derivatives.
Reduction: The corresponding amine without the phenylseleno group.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-Butanamine, 2-(phenylseleno)-N-2-propenyl- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, particularly in the context of selenium-containing compounds.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 1-Butanamine, 2-(phenylseleno)-N-2-propenyl- involves its interaction with molecular targets through its phenylseleno group. This group can undergo redox reactions, influencing the compound’s reactivity and interactions with other molecules. The molecular pathways involved may include oxidative stress modulation and enzyme inhibition, depending on the specific context of its use.
Comparison with Similar Compounds
Similar Compounds
1-Butanamine: Lacks the phenylseleno and propenyl groups, making it less reactive in certain contexts.
2-Phenylseleno-1-propanamine: Similar structure but with a different alkyl chain length.
N-2-Propenyl-1-amine: Lacks the phenylseleno group, affecting its chemical properties and reactivity.
Uniqueness
1-Butanamine, 2-(phenylseleno)-N-2-propenyl- is unique due to the presence of both the phenylseleno and propenyl groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
831200-66-9 |
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Molecular Formula |
C13H19NSe |
Molecular Weight |
268.27 g/mol |
IUPAC Name |
2-phenylselanyl-N-prop-2-enylbutan-1-amine |
InChI |
InChI=1S/C13H19NSe/c1-3-10-14-11-12(4-2)15-13-8-6-5-7-9-13/h3,5-9,12,14H,1,4,10-11H2,2H3 |
InChI Key |
MUEVYNBDJHOLEE-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CNCC=C)[Se]C1=CC=CC=C1 |
Origin of Product |
United States |
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